1-ethyl-4-isocyanatocyclohexane
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Overview
Description
Preparation Methods
1-Ethyl-4-isocyanatocyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate . Industrial production methods often involve the use of phosgene-free processes to minimize environmental and safety concerns .
Chemical Reactions Analysis
1-Ethyl-4-isocyanatocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-4-isocyanatocyclohexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4-isocyanatocyclohexane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins . The resulting modifications can alter the activity, stability, and interactions of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
1-Ethyl-4-isocyanatocyclohexane can be compared with other isocyanates, such as:
1-Isocyanato-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-Isocyanato-4-phenylcyclohexane: Contains a phenyl group, leading to different reactivity and applications.
1-Isocyanato-4-cyclohexylcyclohexane: Features a cyclohexyl group, affecting its physical and chemical properties.
Properties
CAS No. |
41352-75-4 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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